molecular formula C8H9BrN2O2 B3316039 Methyl 3-bromo-4-hydrazinylbenzoate CAS No. 952285-49-3

Methyl 3-bromo-4-hydrazinylbenzoate

Cat. No.: B3316039
CAS No.: 952285-49-3
M. Wt: 245.07 g/mol
InChI Key: NGRFJRYCWBNOCG-UHFFFAOYSA-N
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Description

Methyl 3-bromo-4-hydrazinylbenzoate is an organic compound with the molecular formula C8H9BrN2O2 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with bromine and hydrazinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-bromo-4-hydrazinylbenzoate typically involves the bromination of methyl benzoate followed by the introduction of the hydrazinyl group. One common method involves the following steps:

    Bromination: Methyl benzoate is treated with bromine in the presence of a catalyst such as iron or aluminum bromide to yield methyl 3-bromobenzoate.

    Hydrazinylation: The brominated product is then reacted with hydrazine hydrate under reflux conditions to introduce the hydrazinyl group, forming this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-4-hydrazinylbenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The hydrazinyl group can be oxidized to form azo compounds or reduced to form amines.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide or thiourea in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling: Palladium catalysts and boronic acids under mild conditions.

Major Products

    Substitution: Formation of substituted benzoates.

    Oxidation: Formation of azo compounds.

    Reduction: Formation of amines.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

Methyl 3-bromo-4-hydrazinylbenzoate has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the preparation of complex molecules.

    Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 3-bromo-4-hydrazinylbenzoate involves its interaction with molecular targets such as enzymes and receptors. The hydrazinyl group can form covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, the compound can participate in redox reactions, affecting cellular pathways and signaling mechanisms.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-bromo-4-hydroxybenzoate: Similar structure but with a hydroxy group instead of a hydrazinyl group.

    Methyl 3-bromo-4-aminobenzoate: Contains an amino group instead of a hydrazinyl group.

    Methyl 3-bromo-4-nitrobenzoate: Contains a nitro group instead of a hydrazinyl group.

Uniqueness

Methyl 3-bromo-4-hydrazinylbenzoate is unique due to the presence of the hydrazinyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

methyl 3-bromo-4-hydrazinylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O2/c1-13-8(12)5-2-3-7(11-10)6(9)4-5/h2-4,11H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGRFJRYCWBNOCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)NN)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Methyl-4-amino-3-bromobenzoate (32 g, 139 mmol) is combined with 250 mL conc. hydrochloric acid and cooled to −10° C. A solution of sodium nitrite (10.2 g, 146 mmol) in 120 mL water is added dropwise such that the temperature does not exceed −5° C. After 40 min stirring at −10° C. a solution of tin(II)chloride dihydrate (128 g, 556 mmol) in 130 mL conc. hydrochloric acid is added dropwise to the suspension, while the reaction temperature does not exceed −5° C. The thick liquid suspension is stirred for 1.5 h at RT, before being adjusted to pH 10 with NaOH (12 N). The reaction mixture is combined with 500 mL dichloromethane and water and after 30 min stirring it is filtered. The filter cake is combined with 300 mL dichloromethane and 100 mL water and refluxed for 30 min. After filtration the filtrate is extracted with chloroform. The combined organic phases are dried on magnesium sulphate, filtered and evaporated to dryness. Yield: 34 g.
Quantity
32 g
Type
reactant
Reaction Step One
Quantity
10.2 g
Type
reactant
Reaction Step Two
Name
Quantity
120 mL
Type
solvent
Reaction Step Two
Quantity
128 g
Type
reactant
Reaction Step Three
Quantity
130 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
250 mL
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
500 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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